1-Cyclopropoxy-3-nitro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-3-nitro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-3-nitro-2-(trifluoromethyl)benzene involves several steps. One common method includes the nitration of 1-Cyclopropoxy-2-(trifluoromethyl)benzene using nitric acid and sulfuric acid as reagents. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-3-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts, nitric acid, sulfuric acid, and reducing agents like iron and hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-3-nitro-2-(trifluoromethyl)benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-3-nitro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-3-nitro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Nitro-3-(trifluoromethyl)benzene: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
1-Cyclopropoxy-2-nitro-3-(trifluoromethyl)benzene: Similar structure but with different positioning of the nitro group, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H8F3NO3 |
---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9-7(14(15)16)2-1-3-8(9)17-6-4-5-6/h1-3,6H,4-5H2 |
InChI-Schlüssel |
OSOSVIZQFOAVEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC(=C2C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.